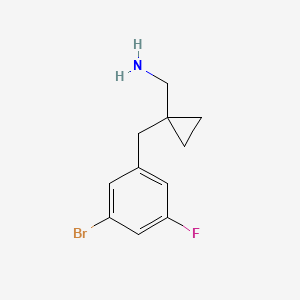

(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine

Description

(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine (CAS: 1498996-76-1) is a cyclopropane-containing amine derivative with a molecular weight of 244.1 g/mol and the molecular formula C₁₀H₁₀BrFN . It features a cyclopropane ring directly bonded to a benzyl group substituted with bromo (3-position) and fluoro (5-position) groups.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanamine |

InChI |

InChI=1S/C11H13BrFN/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5H,1-2,6-7,14H2 |

InChI Key |

DEDCAQPGXVUVBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC(=CC(=C2)Br)F)CN |

Origin of Product |

United States |

Preparation Methods

This compound's synthesis requires precise introduction of halogens and formation of the cyclopropyl ring, followed by conversion of functional groups to yield the methanamine derivative.

Detailed Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Cyclopropanation of 3-bromo-5-fluorobenzyl alkene precursor | Simmons–Smith reaction: diiodomethane, Zn-Cu, DCM, 0°C to rt | Moderate to high yield; stereoselective cyclopropane formation |

| 2 | Bromination and fluorination of benzyl ring | NBS for bromination, Selectfluor or electrophilic fluorination agents for fluorine introduction; mild conditions to avoid over-halogenation | Controlled halogenation with regioselectivity |

| 3 | Conversion of cyclopropylmethanol intermediate to methanamine | Reduction of aldehyde or nitrile intermediate with LiAlH4 or catalytic hydrogenation | High purity methanamine obtained after purification |

| 4 | Purification | Column chromatography (silica gel) or recrystallization | Essential for removing side products and unreacted reagents |

Industrial Production Considerations

- Scale-up: Industrial synthesis optimizes catalysts, solvents, temperature, and pressure to maximize yield and purity.

- Catalysts: Use of palladium or nickel catalysts in cross-coupling steps to attach benzyl groups efficiently.

- Purification: Large-scale chromatographic or crystallization methods to isolate the target amine compound.

- Safety: Handling of bromine and fluorinating agents requires controlled environments due to their reactivity and toxicity.

Analytical Characterization Techniques

| Technique | Purpose | Key Features for This Compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | $$^{1}H$$ and $$^{13}C$$ NMR confirm cyclopropyl ring, benzyl protons, and methanamine group; fluorine coupling observed in $$^{19}F$$ NMR |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS confirms molecular formula C$${11}$$H$${11}$$BrF N with characteristic isotopic pattern from bromine |

| Infrared Spectroscopy (IR) | Functional group identification | -OH (if intermediate alcohol), N-H stretches from amine, C-Br and C-F bond vibrations |

| Elemental Analysis | Purity and composition | Confirms bromine and fluorine content consistent with structure |

Research Data and Notes

- Protecting groups may be necessary during halogenation steps to avoid oxidation or side reactions at the methanamine site.

- Fluorination often requires low temperature and inert atmosphere to prevent undesired substitution patterns.

- Cyclopropane ring strain influences reactivity; mild conditions are preferred to maintain ring integrity.

- Purification by column chromatography using silica gel with hexane/ethyl acetate mixtures is effective for isolating the target compound.

Summary Table of Preparation Steps

| Step No. | Process | Reagents | Conditions | Outcome | References |

|---|---|---|---|---|---|

| 1 | Cyclopropanation | Diiodomethane, Zn-Cu | 0°C to RT, DCM solvent | Cyclopropyl intermediate | |

| 2 | Halogenation (Bromination, Fluorination) | NBS, Selectfluor | Room temp, mild solvent | 3-Bromo-5-fluorobenzyl derivative | |

| 3 | Reduction to Methanamine | LiAlH4 or catalytic hydrogenation | Anhydrous conditions | (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine | |

| 4 | Purification | Silica gel chromatography | Hexane/ethyl acetate | Pure final compound |

This comprehensive overview synthesizes available data on the preparation of this compound, integrating synthetic strategies, reaction conditions, and analytical characterization, based on multiple authoritative sources. The methods emphasize regioselective halogenation, cyclopropane ring formation, and careful functional group transformations to yield the target amine compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

(1-(3-Bromophenyl)cyclopropyl)methanamine (CAS: 886365-87-3)

- Molecular Formula : C₁₀H₁₂NBr

- Molecular Weight : 226.11 g/mol

- This structural simplification may alter receptor binding profiles .

(1-(4-Bromophenyl)cyclopropyl)methanamine Hydrochloride (CAS: 1208915-57-4)

- Molecular Formula : C₁₀H₁₁BrClN (hydrochloride salt)

- Molecular Weight : 262.56 g/mol

- Key Differences : The bromo group is at the 4-position instead of 3, and the compound exists as a hydrochloride salt, enhancing solubility in polar solvents. The absence of a fluoro substituent further differentiates its electronic properties .

(1-(3-Bromo-5-chlorophenyl)cyclopropyl)methanamine (CAS: 1187928-79-5)

- Molecular Formula : C₇H₇BrClN

- Molecular Weight : 228.50 g/mol

- Key Differences : Substitutes the 5-fluoro group with chlorine, increasing steric bulk and altering lipophilicity. This modification could impact membrane permeability and metabolic stability .

Functionalized Cyclopropylmethanamines in Drug Discovery

1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine Hydrochloride (Compound 39)

- Molecular Formula : C₂₄H₂₄ClFN₂O

- Molecular Weight : 434.92 g/mol

- Key Differences: Incorporates a quinolin-8-ylmethyl group and a methoxy substituent.

(+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride ((+)-41)

- Molecular Formula: C₂₁H₂₃ClF₂NO₂

- Molecular Weight : 426.87 g/mol

- Key Differences : Stereospecific (1S,2S) cyclopropane configuration and a 2-fluoroethoxy group improve selectivity for serotonin receptors. The target compound lacks such stereochemical definition and complex alkoxy substituents .

1-((1RS,2RS)-1-(2,4-Difluorophenyl)cyclopropyl)methanamine (Compound 40)

- Molecular Formula : C₁₁H₁₂F₂N

- Molecular Weight : 211.22 g/mol

- The target compound’s 3-bromo-5-fluoro substitution may prioritize different target interactions .

Table 1: Key Attributes of Selected Compounds

Key Observations :

- Synthesis Complexity : Analogs with stereospecific cyclopropane rings (e.g., (+)-41) require chiral resolution, increasing synthetic difficulty compared to the target compound’s simpler structure .

- Yield and Purity : The target compound’s ≥95% purity aligns with industry standards, though its discontinued status suggests challenges in scalability or stability .

Biological Activity

(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrF |

| Molecular Weight | 251.11 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1(Cc2c(F)cc(Br)cc2)N |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in disease pathways, potentially influencing cellular signaling and proliferation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be effective in inhibiting growth at low micromolar concentrations.

- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. It shows promise as a potential anticancer agent by inducing apoptosis in tumor cells through modulation of cell cycle regulators.

- Neuroprotective Effects : Additional research has indicated potential neuroprotective effects, suggesting that the compound may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 µM. The compound was non-toxic to human cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .

- Cancer Cell Line Study : In a study evaluating its anticancer potential, this compound was tested on various cancer cell lines, including breast and lung cancer models. Results showed that the compound reduced cell viability by over 50% at concentrations of 10 µM, with flow cytometry analysis confirming an increase in apoptotic cells .

- Neuroprotection Research : A recent investigation into the neuroprotective effects demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound's ability to modulate key signaling pathways associated with inflammation and apoptosis was highlighted as a mechanism for its protective effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine?

- Methodological Answer : Synthesis requires precise control of reaction parameters:

- Temperature : Moderate conditions (e.g., 40–60°C) to avoid cyclopropane ring strain or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromine site .

- Protection of Amine Group : Use Boc or Fmoc protecting groups to prevent undesired side reactions during benzylation .

- Characterization : Confirm structure via H/C NMR (e.g., cyclopropane protons at δ 0.8–1.5 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Q. How can the stability of this compound be optimized during storage?

- Methodological Answer :

- Storage Conditions : Refrigerate (2–8°C) in airtight, amber glass containers to prevent degradation via light or moisture .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to preserve the cyclopropane ring and amine group .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC-PDA : Detect impurities using a C18 column (UV detection at 254 nm) with a gradient of acetonitrile/water .

- Elemental Analysis : Verify C, H, N, Br, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Use Pd(PPh) catalyst and KCO base in THF/HO at 80°C .

- Fluorine : Enhances electron-withdrawing effects, directing electrophilic substitution to the 4-position of the benzene ring. Use DFT calculations to predict regioselectivity .

- Example Reaction :

| Reaction Type | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | 65–75 | >98 |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- SAR Analysis : Compare analogs (e.g., 3-Bromo-5-fluoro vs. 2-Bromo-4-fluoro derivatives) to isolate substituent effects on target binding .

- Dose-Response Curves : Use IC assays (e.g., ALK kinase inhibition) with triplicate measurements to minimize variability .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC values .

Q. How can regioselectivity challenges in functionalizing the cyclopropane ring be addressed?

- Methodological Answer :

- Directed C-H Activation : Use Rh(OAc) catalysts with directing groups (e.g., pyridyl) to achieve site-selective functionalization .

- Steric Maps : Generate steric hindrance maps (e.g., using SambVca) to predict accessible reaction sites on the cyclopropane .

Q. What in vitro assays are suitable for evaluating neuropharmacological potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.